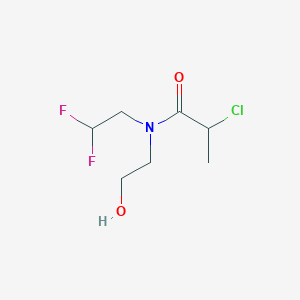![molecular formula C11H13BrN2O3 B6635197 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid, also known as BPEC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BPEC is a derivative of pyridine and has been found to have various biochemical and physiological effects that make it a useful tool for studying certain biological processes.
作用机制
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid works by binding to specific sites on ionotropic glutamate receptors, which prevents the receptors from being activated by glutamate. This blockade of receptor activation leads to a decrease in synaptic transmission and can have various effects on neuronal function.
Biochemical and Physiological Effects:
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to have various biochemical and physiological effects, including the inhibition of glutamate-mediated synaptic transmission, the modulation of calcium signaling, and the regulation of synaptic plasticity. These effects make 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid a useful tool for studying the function of ionotropic glutamate receptors and their role in various biological processes.
实验室实验的优点和局限性
One of the main advantages of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in lab experiments is its potency and selectivity for certain subtypes of ionotropic glutamate receptors. This allows researchers to specifically target these receptors and study their function in detail. However, one of the limitations of using 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is its complex synthesis process, which can make it difficult to obtain in large quantities.
未来方向
There are many potential future directions for the use of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid in scientific research. One area of interest is in the study of the role of ionotropic glutamate receptors in various neurological disorders, such as Alzheimer's disease and epilepsy. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may also have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility. Additionally, 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid may have applications in the study of other biological processes beyond ionotropic glutamate receptors, such as the regulation of calcium signaling and synaptic plasticity.
合成方法
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid can be synthesized through a multi-step process that involves the reaction of 3-bromopyridine-2-carboxylic acid with ethylenediamine and subsequent reactions with other reagents. The synthesis of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been used in various scientific research studies to investigate its potential as a tool for studying biological processes. One of the main applications of 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid is in the study of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. 3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid has been found to be a potent and selective antagonist of certain subtypes of ionotropic glutamate receptors, making it a useful tool for studying their function.
属性
IUPAC Name |
3-[(3-bromopyridine-2-carbonyl)-ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-14(7-5-9(15)16)11(17)10-8(12)4-3-6-13-10/h3-4,6H,2,5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRWCOVNOYIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)




![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)


![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)


